Valsartan Ethyl-d5 Ester is a deuterated derivative of valsartan, a widely used angiotensin II receptor antagonist primarily prescribed for the treatment of hypertension and heart failure. The incorporation of deuterium atoms in place of hydrogen enhances the compound's stability and alters its metabolic profile, making it a valuable tool in pharmacokinetic and pharmacodynamic studies. This compound is particularly relevant in scientific research aimed at understanding the behavior and effects of valsartan in biological systems .
The synthesis of Valsartan Ethyl-d5 Ester involves several key steps:
In industrial settings, continuous flow reactors are often employed for the production of Valsartan Ethyl-d5 Ester. This method enhances safety, improves yield, and allows for better control over reaction parameters compared to traditional batch processing methods .
The molecular formula for Valsartan Ethyl-d5 Ester is , with a molecular weight of approximately 468.6 g/mol. The structure features several functional groups, including amines and esters, which are integral to its pharmacological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 468.6 g/mol |
IUPAC Name | 1,1,2,2,2-pentadeuterioethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI | InChI=1S/C26H33N5O3/... |
InChI Key | BTSNVLAJCYDJEU-DEOSPFOKSA-N |
Valsartan Ethyl-d5 Ester can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which Valsartan Ethyl-d5 Ester operates is similar to that of valsartan itself. It primarily functions by blocking the action of angiotensin II, a potent vasoconstrictor that increases blood pressure. By inhibiting this receptor, Valsartan Ethyl-d5 Ester promotes vasodilation, leading to decreased blood pressure and reduced workload on the heart.
The pharmacological effects are quantitatively assessed through various studies measuring changes in blood pressure and heart rate in response to treatment with Valsartan Ethyl-d5 Ester compared to its non-deuterated counterpart .
Valsartan Ethyl-d5 Ester appears as a white crystalline solid. Its solubility characteristics are similar to those of valsartan, being soluble in organic solvents but less so in water.
Relevant data from studies indicate that deuterated compounds often exhibit altered pharmacokinetics due to differences in hydrogen bonding and isotopic effects on enzyme interactions .
Valsartan Ethyl-d5 Ester is primarily used in scientific research settings:
By utilizing stable isotopes like deuterium, researchers can gain insights into drug behavior without altering the fundamental properties of the drug itself .
Valsartan Ethyl-d5 Ester (CAS 1111177-30-0) has the molecular formula C₂₆H₂₈D₅N₅O₃ and a molecular weight of 468.60 g/mol. The compound features deuterium atoms incorporated at five ethyl group positions (-CD₂-CD₃), preserving the core structure of the parent valsartan ethyl ester while creating distinct physicochemical properties. Its chemical architecture consists of:
The deuterium substitution occurs specifically on the ethyl ester side chain (-COOCD₂CD₃), maintaining the critical tetrazole ring and biphenyl pharmacophore essential for AT1 receptor antagonism. This strategic labeling creates a mass difference detectable via mass spectrometry while retaining the spatial orientation required for biological activity [4] [8].
Table 1: Structural Identifiers of Valsartan Ethyl-d5 Ester
Identifier | Value | |
---|---|---|
IUPAC Name | Ethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate-d5 | |
SMILES | [2H]C([2H])(C([2H])([2H])[2H])OC(=O)C@@HC(C)C | |
InChI Key | BTSNVLAJCYDJEU-DEOSSOPVSA-N (deuterated variant) | |
Chiral Centers | 1 (S-configuration) | |
Deuterium Positions | Ethyl ester group (-OCCD₅) | [7] [8] [9] |
Crystalline Valsartan Ethyl-d5 Ester presents as an off-white to pale beige solid with a melting point range of 67-72°C. It exhibits moderate solubility in organic solvents like DMSO (250 mg/mL, 539.29 mM) but limited aqueous solubility, consistent with its esterified structure [8] [9].
Deuterium (²H), the stable heavy isotope of hydrogen, is strategically employed in pharmaceutical compounds to:
In Valsartan Ethyl-d5 Ester, deuterium atoms are positioned at metabolically vulnerable ethyl ester sites, where cytochrome P450 enzymes typically initiate hydrolysis. The kinetic isotope effect (KIE) theoretically attenuates this first-pass metabolism, though practical outcomes depend on the rate-limiting step involvement of C-H bond cleavage. This property makes the compound particularly valuable as:
Table 2: Comparative Properties of Deuterated vs. Non-deuterated Ethyl Esters
Property | Valsartan Ethyl Ester | Valsartan Ethyl-d5 Ester | Significance | |
---|---|---|---|---|
Molecular Weight | 463.57 g/mol | 468.60 g/mol | MS differentiation | |
Metabolic Stability | Moderate | Enhanced at deuterated sites | Prolonged detection window | |
C-H Vibration Energy | ~2900 cm⁻¹ | ~2150 cm⁻¹ | FT-IR distinction | |
Synthetic Utility | Standard intermediate | Tracer for mechanistic studies | Pathway elucidation | [2] [3] [8] |
Within the structural continuum of valsartan derivatives, Valsartan Ethyl-d5 Ester occupies two specialized niches:
Chemical Synthesis IntermediateAs a deuterated analog of valsartan ethyl ester (CAS 1111177-30-0), it serves as the penultimate precursor in the synthesis of deuterated valsartan. The ethyl ester group undergoes selective hydrolysis to yield the active pharmaceutical ingredient while retaining deuterium labels. This positions it as a key material in:
Pharmacological ProbeUnlike the angiotensin II receptor antagonist valsartan, the ethyl ester variant lacks direct therapeutic activity. However, its deuterated form enables critical research applications:
Table 3: Key Valsartan Derivatives and Their Research Applications
Compound | Molecular Formula | Primary Research Application | Structural Distinction | |
---|---|---|---|---|
Valsartan | C₂₄H₂₉N₅O₃ | AT1 receptor antagonist reference | Tetrazole acid | |
Valsartan Ethyl Ester | C₂₆H₃₃N₅O₃ | Synthetic intermediate | Ethyl ester | |
Valsartan Ethyl-d5 Ester | C₂₆H₂₈D₅N₅O₃ | Isotopic tracer | Deuterated ethyl ester | |
D-Valsartan (Impurity) | C₂₄H₂₉N₅O₃ | Stereochemical impurity analysis | D-configuration at chiral center | [5] [6] [8] |
The strategic placement of deuterium in the ethyl ester moiety rather than the tetrazole ring preserves hydrogen-bonding interactions critical for target engagement studies. This molecular design allows researchers to isolate metabolic stability effects from receptor binding variables, making Valsartan Ethyl-d5 Ester an indispensable tool in cardiovascular drug development [4] [6] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: